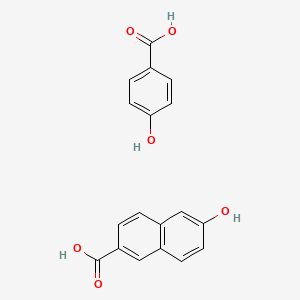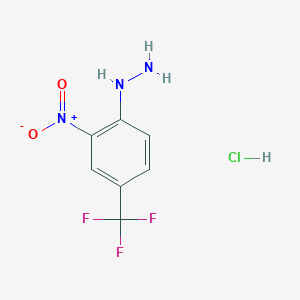
Chlorhydrate de (2-nitro-4-(trifluorométhyl)phényl)hydrazine
Vue d'ensemble
Description
“(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1049748-69-7 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The molecular weight of this compound is 257.6 . Its IUPAC name is 1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H .Physical and Chemical Properties Analysis
“(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a solid substance stored at ambient temperature . Its molecular weight is 257.6 .Applications De Recherche Scientifique
Analyse complète des applications du chlorhydrate de (2-nitro-4-(trifluorométhyl)phényl)hydrazine :
Synthèse organique
Le this compound est utilisé comme intermédiaire en synthèse organique. Il participe en tant que réducteur à base de phénylhydrazine contenant des atomes de fluor dans la réduction et la fonctionnalisation en une seule étape de l'oxyde de graphène . Ce composé peut également être utilisé pour la synthèse de la 2-iodo-9-trifluorométhyl-paullone, une molécule intéressante en raison de ses activités biologiques potentielles .
Produits pharmaceutiques
En recherche pharmaceutique, ce composé sert d'intermédiaire pour la préparation d'azoles et de dérivés d'aminoguanidine biologiquement actifs . Ces dérivés sont importants en raison de leur large éventail d'applications thérapeutiques, notamment les propriétés antifongiques, antimicrobiennes et anticancéreuses.
Produits agrochimiques
Le groupe trifluorométhyle présent dans ce composé est de plus en plus important dans le développement des produits agrochimiques. Au cours des deux dernières décennies, plus de 50 % des pesticides lancés ont été fluorés, ce qui indique l'importance de ces composés dans la protection des cultures .
Science des matériaux
En science des matériaux, le this compound peut être utilisé dans la modification et l'amélioration de matériaux comme l'oxyde de graphène, qui a des applications dans l'électronique, les capteurs et autres technologies de pointe .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that phenylhydrazine-based compounds, such as this one, can act as reductants . They may interact with their targets by donating electrons, leading to changes in the target molecules’ structure and function.
Biochemical Pathways
Phenylhydrazine-based compounds have been reported to participate in the reduction and functionalization of graphene oxide . This suggests that they may interact with biochemical pathways involving oxidation-reduction reactions.
Result of Action
Given its potential role as a reductant , it may induce changes in the redox state of its target molecules, potentially altering their function.
Analyse Biochimique
Biochemical Properties
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a reductant in specific biochemical pathways. For instance, it has been used in the reduction and functionalization of graphene oxide . The compound’s interactions with biomolecules are primarily driven by its nitro and trifluoromethyl groups, which facilitate electron transfer and binding interactions.
Cellular Effects
The effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the respiratory system, causing irritation . Additionally, its impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, which can lead to changes in cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and subsequent reactions. The compound’s presence can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOFKTUJKVGNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



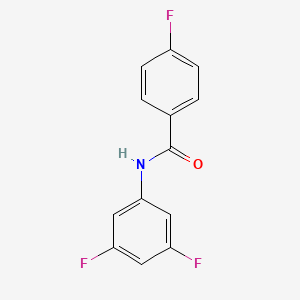
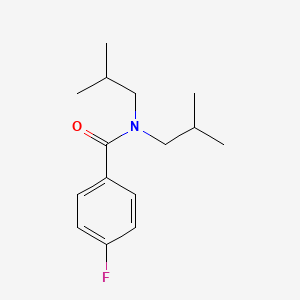

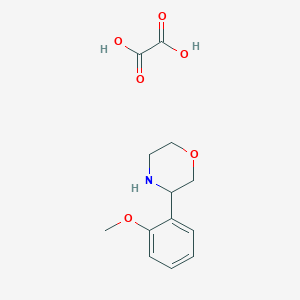
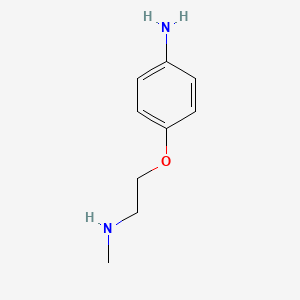
![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B1644735.png)

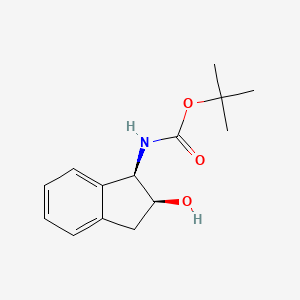
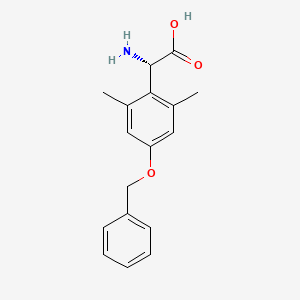
![2,3-Dimethyl-6-(pyridin-3-YL)imidazo[2,1-B]thiazole](/img/structure/B1644757.png)


